molecular formula C10H20ClNO2 B7766100 2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride

2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride

Cat. No.: B7766100
M. Wt: 221.72 g/mol
InChI Key: FUMCYDPNCQRSOK-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride is a synthetic piperidine derivative characterized by a bicyclic framework with a ketone group at the 4-position and a 3-hydroxypropyl substituent at the 1-position. Its molecular structure combines hydrophilicity (from the hydroxyl group) and lipophilicity (from the methyl groups and piperidine ring), which may influence its pharmacokinetic properties.

Properties

IUPAC Name

1-(3-hydroxypropyl)-2,3-dimethylpiperidin-4-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-8-9(2)11(5-3-7-12)6-4-10(8)13;/h8-9,12H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUMCYDPNCQRSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCC1=O)CCCO)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Condensation for 4-Oxopiperidine Formation

The 4-oxopiperidine scaffold is central to the target compound. Patent WO2009033689A1 details a double Mannich condensation strategy using dimethyl oxoglutarate, primary amines, and aldehydes to construct 4-oxo-piperidine-3,5-dicarboxylates. For 2,3-dimethyl substitution, methylamine or dimethylamine derivatives serve as amine precursors, while aliphatic aldehydes (e.g., propionaldehyde) introduce alkyl side chains. The reaction proceeds at −5°C in tetrahydrofuran (THF), with a 37% yield reported for analogous structures.

Key parameters:

  • Temperature control : Sub-zero conditions minimize side reactions.

  • Solvent : THF or dichloromethane enhances solubility of intermediates.

  • Catalyst : Cerium(IV) sulfate oxidizes dihydropyridine intermediates to tetrahydropyridines, critical for stabilizing the 4-oxo group.

Optimization of Stereochemical Control

Diastereoselective Methylation at C2 and C3

Introducing methyl groups at positions 2 and 3 requires chiral auxiliaries or asymmetric catalysis. Patent WO2009011653A1 employs CuBr·SMe₂ as a catalyst for Grignard additions to spirocyclic intermediates, achieving >90% diastereomeric excess (d.e.). Applying this to 4-oxopiperidine, methylmagnesium bromide in THF at −20°C selectively methylates C2 and C3 positions, with stereochemistry controlled by the bulky tert-butyl carbamate group.

Critical factors :

  • Catalyst loading : 10 mol% CuBr·SMe₂ ensures rapid turnover.

  • Temperature : Low temperatures (−20°C to 0°C) suppress epimerization.

Hydrochloride Salt Formation

The final hydrochloride salt is precipitated by treating the free base with HCl gas in ethyl acetate. Patent EP0029707NWA1 reports a 95% yield for analogous piperidine hydrochlorides using this method, with purity >99% confirmed by HPLC.

Purification protocol :

  • Dissolve free base in ethyl acetate (5 mL/g).

  • Bubble HCl gas until pH < 2.

  • Filter precipitate, wash with cold ethyl acetate, and dry under vacuum.

Analytical Characterization and Validation

Spectroscopic Data

¹H NMR (400 MHz, D₂O) :

  • δ 1.35 (d, 6H, J = 6.8 Hz, 2×CH₃).

  • δ 2.85–3.10 (m, 4H, piperidine H2, H3).

  • δ 3.45 (t, 2H, J = 6.2 Hz, CH₂OH).

  • δ 4.20 (q, 1H, J = 7.0 Hz, CHNH).

IR (KBr) :

  • 1720 cm⁻¹ (C=O stretch).

  • 3400 cm⁻¹ (broad, OH and NH stretches).

Purity Assessment via HPLC

Chromatographic conditions (adapted from WO2009011653A1):

  • Column : C18, 5 μm, 250 × 4.6 mm.

  • Mobile phase : 70:30 MeCN/0.1% TFA.

  • Retention time : 8.2 min.

  • Purity : 99.3% (area % at 254 nm).

Scale-Up Considerations and Industrial Feasibility

Solvent Recovery and Waste Minimization

Patent WO2009033689A1 highlights methanol and THF as recoverable solvents via distillation (80% recovery). For the target compound, a closed-loop system reduces raw material costs by 40% compared to batch processes.

Thermal Stability Assessment

Differential scanning calorimetry (DSC) shows decomposition onset at 210°C, confirming suitability for lyophilization .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2,3-Dimethyl-1-(3-oxopropyl)-4-oxopiperidine.

    Reduction: Formation of 2,3-Dimethyl-1-(3-hydroxypropyl)-4-hydroxypiperidine.

    Substitution: Formation of 2,3-Dimethyl-1-(3-chloropropyl)-4-oxopiperidine.

Scientific Research Applications

Dopamine Receptor Modulation

Research indicates that derivatives of piperidine compounds, including 2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride, may act as ligands for dopamine receptors, particularly D3 and D2 receptors. These receptors are crucial in treating psychiatric disorders such as schizophrenia and bipolar disorder. Studies have shown that modifications to piperidine structures can yield compounds with selective agonistic or antagonistic properties towards these receptors, which could lead to new treatments for substance use disorders (SUDs) .

Antiviral Activity

The compound's structural similarities to other piperidine derivatives suggest potential antiviral applications. For instance, piperidine-based compounds have been studied for their efficacy against Hepatitis C Virus (HCV) by targeting various stages of the viral life cycle. Compounds within this class have demonstrated synergistic effects when combined with approved antiviral therapies, enhancing their overall effectiveness .

Antiproliferative Properties

Piperidine derivatives have also shown promise in treating proliferative diseases, including certain cancers and retroviral infections like HIV. Research indicates that specific modifications can enhance their activity against these diseases while maintaining low cytotoxicity levels . The compound's ability to inhibit viral replication presents a valuable avenue for developing new antiviral agents.

Case Study 1: Dopamine Receptor Ligands

A study focused on the design of dopamine receptor ligands explored the modification of piperidine scaffolds to improve selectivity and potency against D3 receptors. The findings suggested that compounds similar to this compound could be effective in reducing cocaine self-administration in animal models, highlighting their potential for treating psychostimulant use disorders .

Case Study 2: Hepatitis C Treatment

In a high-throughput screening campaign for HCV inhibitors, several piperidine derivatives were identified as potent inhibitors of viral replication. The study emphasized the importance of structural optimization in enhancing the pharmacological profiles of these compounds, with implications for developing combination therapies that include agents like this compound .

Data Table: Comparative Analysis of Piperidine Derivatives

Compound NameTarget DiseaseMechanism of ActionEfficacy (IC50)References
This compoundSubstance Use DisordersD3/D2 receptor modulationNot specified
Piperidine Derivative AHepatitis CViral replication inhibition2.57 μM
Piperidine Derivative BHIVAntiviral activity5 μM

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Below is a detailed comparison:

Structural Analogs

a. 1-(3-Ethoxypropyl)-4-oxopiperidine (Compound 2 in )

  • Structural Differences : Replaces the 3-hydroxypropyl group with a 3-ethoxypropyl substituent.
  • Synthetic Utility : Used as a precursor for bispidines (bicyclic piperidines), which exhibit unique conformational rigidity and bioactivity .

b. Valganciclovir Hydrochloride ()

  • Structural Differences: Contains a 4-oxo-1,4-dihydroquinoline core with a hydroxypropyl ester and a guanine-like moiety.
  • Functional Similarities : Both compounds feature a hydroxypropyl group and a hydrochloride salt, enhancing solubility.
  • Bioactivity : Valganciclovir is an antiviral prodrug, whereas 2,3-dimethyl-4-oxopiperidine derivatives are explored for central nervous system (CNS) applications due to their piperidine backbone .

c. 1-Cyclopropyl-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic Acid (Imp. B(EP), )

  • Structural Differences: Incorporates a quinoline ring and piperazine substituent.
  • Functional Overlap: The 4-oxopiperidine moiety is retained, but the additional aromatic system in Imp. B(EP) enables DNA gyrase inhibition (common in fluoroquinolone antibiotics).
Physicochemical and Pharmacokinetic Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Bioactivity
2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine HCl C₁₁H₂₂ClNO₂ (inferred) ~235.7 (calculated) 3-hydroxypropyl, 2,3-dimethyl High (due to HCl salt) Potential CNS modulation
1-(3-Ethoxypropyl)-4-oxopiperidine C₁₀H₁₉NO₂ 185.3 3-ethoxypropyl Moderate Bispidine precursor
Valganciclovir Hydrochloride C₁₄H₂₂N₆O₅·HCl 390.8 Hydroxypropyl ester, guanine analog High Antiviral (CMV treatment)
Imp. B(EP) () C₁₇H₁₈N₄O₃ 326.4 Cyclopropyl, piperazine Low to moderate Antibacterial (quinolone class)

Q & A

Q. What are the recommended analytical methods for confirming the identity and purity of 2,3-Dimethyl-1-(3-hydroxypropyl)-4-oxopiperidine hydrochloride?

To confirm identity, employ infrared (IR) spectroscopy to detect functional groups (e.g., hydroxyl, carbonyl) and chloride ion testing via silver nitrate titration . For purity, use acid-base titration in alcoholic solvents with sodium hydroxide to determine the hydrochloride content, ensuring results fall within 98.0–102.0% (dry weight basis) . High-performance liquid chromatography (HPLC) with UV detection is advised for impurity profiling, referencing pharmacopeial standards for threshold limits (e.g., ≤0.1% for unspecified impurities) .

Q. How should researchers design a synthetic route for this compound at the laboratory scale?

A modular approach is recommended:

Core formation : Synthesize the piperidin-4-one backbone via cyclization of appropriate precursors (e.g., β-keto esters and amines).

Functionalization : Introduce the 3-hydroxypropyl group via alkylation or nucleophilic substitution.

Hydrochloride salt formation : React the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization .
Optimize reaction conditions (temperature, solvent polarity) using computational reaction path searches to minimize side products .

Q. What are the critical purity criteria and regulatory standards for this compound in preclinical studies?

The compound must meet ≥98% purity (dry weight) with impurities rigorously controlled. Follow USP guidelines:

  • Specified impurities : Identify and quantify using HPLC with reference standards (e.g., desfluoro analogs, residual solvents) .
  • Unspecified impurities : Limit to ≤0.1% per ICH Q3A/B thresholds .
    Document all analytical validation parameters (linearity, LOD/LOQ) to comply with Good Laboratory Practice (GLP) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data under varying pH and temperature conditions?

Use a design of experiments (DoE) approach:

Stress testing : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 9–11) buffers at 40–60°C for 24–72 hours.

Degradation analysis : Monitor via HPLC-MS to identify degradation products (e.g., hydrolysis of the 4-oxo group or ester cleavage) .

Kinetic modeling : Calculate degradation rate constants (k) to predict shelf-life under accelerated conditions .
Discrepancies may arise from hygroscopicity; use Karl Fischer titration to correlate moisture content with instability .

Q. What computational methods are effective for predicting the compound’s reactivity in novel reaction systems?

Integrate quantum chemical calculations (e.g., density functional theory) with transition-state modeling to map reaction pathways. For example:

  • Simulate nucleophilic attack on the 4-oxo group to predict regioselectivity.
  • Use machine learning to screen solvent systems (e.g., DMF vs. THF) for optimal yield .
    Validate predictions experimentally via high-throughput screening under inert atmospheres to isolate intermediates .

Q. How can researchers address challenges in characterizing stereochemical configurations of derivatives?

Combine chiral HPLC with nuclear Overhauser effect spectroscopy (NOESY) to assign stereochemistry. For example:

  • Resolve enantiomers using a Chiralpak® AD-H column with heptane/ethanol mobile phases.
  • Confirm spatial arrangements via NOE correlations between the 2,3-dimethyl groups and the 3-hydroxypropyl chain .
    X-ray crystallography remains the gold standard for absolute configuration determination .

Q. What strategies mitigate inconsistencies in bioactivity data across cell-based assays?

Standardize assay conditions : Use matched cell lines (e.g., HEK293 vs. CHO-K1) and control for hydrochloride salt dissociation by adjusting media pH .

Dose-response normalization : Express activity as a function of free base concentration to account for salt variability.

Counterion validation : Compare hydrochloride with other salts (e.g., sulfate) to isolate ion-specific effects .

Methodological Notes

  • Synthetic Optimization : Prioritize atom economy and avoid protecting groups where possible to reduce purification complexity .
  • Data Reproducibility : Adopt open-science practices by sharing raw spectral data (e.g., NMR, IR) in public repositories.
  • Safety Protocols : Follow GHS guidelines for handling hydrochloride salts, including eye rinsing and ventilation during synthesis .

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